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Compound of Interest

Compound Name: p-Tolyl disulfide

Cat. No.: B093600

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Full
Spectral Data of p-Tolyl Disulfide with a Comparative Analysis Against Diphenyl Disulfide.

This guide provides a comprehensive analysis of the full spectral data of p-Tolyl disulfide, a
key organosulfur compound, and presents a comparative study against diphenyl disulfide. The
inclusion of detailed experimental protocols and tabulated spectral data aims to facilitate the
characterization and utilization of these compounds in research and development.

Spectroscopic Data Comparison

The following tables summarize the key spectral data obtained for p-Tolyl disulfide and its
structural analog, diphenyl disulfide. This side-by-side comparison highlights the influence of
the p-methyl substituent on the spectral characteristics.

'H NMR Spectral Data

The 'H NMR spectra of both compounds were recorded in CDCIls. The data reveals the
characteristic aromatic proton signals and, in the case of p-tolyl disulfide, a distinct singlet for
the methyl protons.
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p-Tolyl Disulfide

Diphenyl Disulfide

Chemical Shift (ppm)

Assignment

Chemical Shift (ppm)

Assignment

7.41 (d, J=8.0 Hz, 4H)

Ar-H (ortho to -SS-)

7.55 - 7.52 (m, 4H)

Ar-H (ortho to -SS-)

7.12 (d, J=8.0 Hz, 4H)

Ar-H (meta to -SS-)

7.35 - 7.26 (m, 6H)

Ar-H (meta & para to -
SS-)

2.33 (s, 6H)

-CHs

13C NMR Spectral Data

The 13C NMR spectra, also recorded in CDClIs, provide insights into the carbon framework of

the molecules. The presence of the methyl group in p-tolyl disulfide results in an additional
signal and influences the chemical shifts of the aromatic carbons.

p-Tolyl Disulfide

Diphenyl Disulfide

Chemical Shift (ppm)

Assignment

Chemical Shift (ppm)

Assignment

137.4 Ar-C (para to -SS-) 137.0 Ar-C (ipso to -SS-)
135.0 Ar-C (ipso to -SS-) 129.1 Ar-CH (meta to -SS-)
129.8 Ar-CH (meta to -SS-) 127.5 Ar-CH (para to -SS-)
127.2 Ar-CH (ortho to -SS-) 127.2 Ar-CH (ortho to -SS-)
21.1 -CHs

Infrared (IR) Spectral Data

The IR spectra highlight the characteristic vibrational frequencies of the functional groups
present in the molecules. The C-H stretching and bending vibrations of the aromatic ring are
prominent in both compounds, with p-tolyl disulfide showing additional C-H vibrations from

the methyl group.
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p-Tolyl Disulfide

Diphenyl Disulfide

Wavenumber (cm~1)

Assignment

Wavenumber (cm~1)

Assignment

3020-3080 Ar C-H stretch 3050-3100 Ar C-H stretch
2920, 2860 -CHs stretch
1595, 1490 Ar C=C stretch 1575, 1475 Ar C=C stretch
p-substituted Ar C-H Monosubstituted Ar C-
805 740, 690
bend H bend
540 S-S stretch 545 S-S stretch

Mass Spectrometry (MS) Data

The electron ionization (El) mass spectra reveal the molecular ion peak and characteristic

fragmentation patterns for both disulfides. The fragmentation is dominated by the cleavage of

the S-S bond and subsequent fragmentations of the resulting thiyl radicals.

p-Tolyl Disulfide

Diphenyl Disulfide

m/z Assignment m/z Assignment
246 [M]* 218 M]*

123 [CH3CeHaS]* 109 [CeHsS]+
o1 i[ilr:)l-|7]+ (Tropylium 77 (CeHs]*

65 [CsHs]*+ 65 [CsHs]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data

presented above.

NMR Spectroscopy (*H and *3C)
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Sample Preparation: Approximately 10-20 mg of the disulfide compound was dissolved in
~0.7 mL of deuterated chloroform (CDCIls) containing tetramethylsilane (TMS) as an internal
standard.

Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

'H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, a
relaxation delay of 1 s, and 16 scans.

13C NMR Acquisition: Carbon-13 NMR spectra were recorded with a spectral width of 240
ppm, a relaxation delay of 2 s, and 1024 scans. Proton decoupling was applied to simplify
the spectra.

Data Processing: The raw data was Fourier transformed, and the resulting spectra were
phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative
to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid disulfide was finely ground with potassium
bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin,
transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR)
spectrometer.

Acquisition: The spectrum was recorded in the range of 4000-400 cm~1 with a resolution of 4
cm~1, A background spectrum of the KBr pellet was recorded and automatically subtracted
from the sample spectrum.

Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of the disulfide in a volatile organic solvent (e.g.,
methanol or dichloromethane) was introduced into the mass spectrometer via a direct
insertion probe or a gas chromatograph.
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e Instrumentation: An electron ionization (El) mass spectrometer was used for analysis.
 lonization: The sample was ionized using a standard electron energy of 70 eV.

o Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)
by a quadrupole or time-of-flight mass analyzer.

o Data Acquisition: The mass spectrum was recorded over a mass range of m/z 50-500.

Data Analysis Workflow

The following diagram illustrates the general workflow for the analysis and interpretation of the
spectral data for an organic compound like p-tolyl disulfide.

Data Acquisition Data Analysis
m/z Values
> MS e Fragmentation Pattern
Sample Preparation ‘ Structure Elucidation
p-Tolyl Disulfide IR | Absor(pct :2?1;3 ands | Final Structure Confirmation

P>
NMR (1H, 13C) | Chemical Shifts
Coupling Constants

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Data Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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